Priverogenin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Priverogenin A typically involves multiple steps, starting from simpler triterpenoid precursors . The synthetic route may include:
Oxidation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Reduction: Reduction of intermediate compounds to achieve the desired hydroxylation pattern.
Functional Group Modification: Introduction of the carbaldehyde group through formylation reactions using reagents like formic acid or formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification . Alternatively, it can be synthesized through chemical processes in specialized reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Priverogenin A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the carbaldehyde group to a primary alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., thionyl chloride), amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Priverogenin A has several scientific research applications:
Mechanism of Action
The mechanism of action of Priverogenin A involves its interaction with specific molecular targets and pathways . The hydroxyl groups and carbaldehyde functional group play crucial roles in its biological activity, enabling it to interact with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 2α,3α,19α-Trihydroxyolean-12-en-28-oic acid
- 10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Uniqueness
Priverogenin A stands out due to its unique combination of hydroxyl groups and a carbaldehyde functional group, which confer distinct chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
18443-26-0 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3 |
InChI Key |
QBWHAELJLKYXDB-HRQAAHFGSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
melting_point |
198-202°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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